Boc-S-苄基-L-半胱氨醇

描述

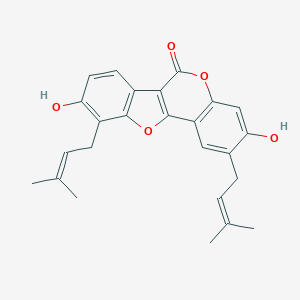

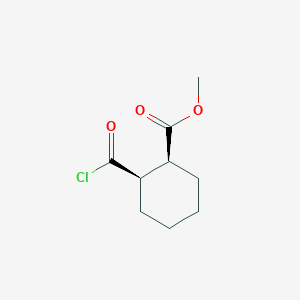

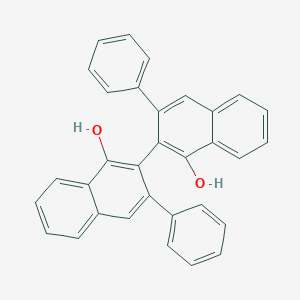

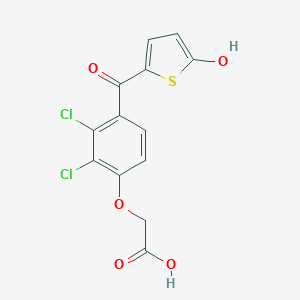

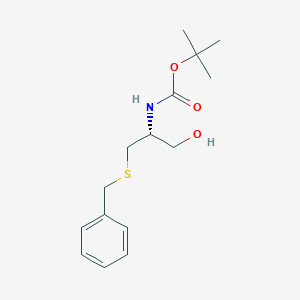

Boc-S-Benzyl-L-cysteinol, also known as tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate, is a research chemical . It has a molecular formula of C15H23NO3S .

Molecular Structure Analysis

The molecular weight of Boc-S-Benzyl-L-cysteinol is 297.4 g/mol . The InChI string representation of its structure isInChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 . The Canonical SMILES representation is CC(C)(C)OC(=O)NC@HCSCC1=CC=CC=C1 . , and a molecular weight of 297.4 g/mol . The exact mass is 297.13986477 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

科学研究应用

Polymer Modification via Click Chemistry

Boc-S-benzyl-L-cysteinol has been used in click chemistry to modify copolymers. Researchers synthesized alkyne-terminated Boc-Cys (Bnz)-PA by reacting cysteine amino acid with propargyl amine. Through click chemistry, they modified copolymers with active azide ends using alkyne-terminated Cys-PA. The resulting copolymers exhibited enhanced thermal stability, as indicated by an increased glass transition temperature (Tg). These materials hold promise for low-frequency and low-voltage devices, such as sensors .

Dielectric Materials for Electronic Devices

The same modified copolymers containing amino acid structures were investigated for their dielectric properties. Dielectric behavior analysis revealed a frequency-dependent conductivity enhancement, making them suitable for applications in electronic devices. Their tunable thermal and dielectric properties make them attractive candidates for sensor technology .

Impregnation into Silica Gel for Environmental Remediation

Boc-S-benzyl-L-cysteinol was successfully impregnated into silica gel using the sol-gel method. The resulting nanoscale hydrophobic SG-BCys particles could be useful for environmental applications. Further research is needed to explore its potential in removing specific contaminants from water or other matrices .

Chemical Synthesis and Peptide Modification

As an amino acid derivative, Boc-S-benzyl-L-cysteinol plays a role in chemical synthesis and peptide modification. Researchers use it to protect the thiol group during peptide assembly, allowing selective deprotection and subsequent functionalization .

Bioconjugation and Drug Delivery

The thiol group in Boc-S-benzyl-L-cysteinol enables bioconjugation strategies. Researchers can attach specific molecules (e.g., targeting ligands or imaging agents) to this compound for targeted drug delivery or diagnostic purposes. Its stability and reactivity make it valuable in drug development .

Materials Science and Surface Functionalization

Boc-S-benzyl-L-cysteinol can be incorporated into materials for surface functionalization. Its unique structure allows researchers to tailor material properties, such as wettability, adhesion, or biocompatibility. Applications range from coatings to biomaterials .

属性

IUPAC Name |

tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZQRZMTIJTPIY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471491 | |

| Record name | Boc-S-Benzyl-L-cysteinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-S-Benzyl-L-cysteinol | |

CAS RN |

139428-96-9 | |

| Record name | Boc-S-Benzyl-L-cysteinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。